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Efficacy Data from Clinical Studies

Get Quote

The table below summarizes the key efficacy outcomes from recent studies investigating raltitrexed-based

combinations in bevacizumab-pretreated mCRC patients.

. . L Disease
Study Type Patient Overall Progression- Objective
o . Sample . . Control
(Publication Population & Size Survival Free Survival Response Rate
Year) Regimen (0S) (PFS) Rate (ORR)
(DCR)
Real-World Heavily 44 13.5 4.7 months 7.0% 65.1%
Study (2023) pretreated months
[1]112] mMCRC;
Raltitrexed + S-
1+
Bevacizumab
Phase Il Trial Refractory 44 12.2 3.7 months 15.9% 54.5%
(2021) [3] mCRC,; months (110 days)
Raltitrexed + S- (367
1+ days)
Bevacizumab
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: . L. Disease
Study Type Patient Overall Progression- Obijective
o . Sample . . Control
(Publication Population & Size Survival Free Survival Response Rate
Year Regimen (015 PFS Rate (ORR
) g (0S) (PFS) (ORR) (DCR)
Phase Il Trial Second-line 100 17.6 8.4 months 25.5% 87.2%
(2024) [4] mCRC,; months (SALIRI (SALIRI
Raltitrexed- group) group)

based chemo +
Bevacizumab

These studies demonstrate that raltitrexed-based combinations can provide a significant survival benefit
even in heavily pretreated patient populations. The 2024 study highlights its strong potential in the second-

line setting [4], while the other studies confirm its value as a later-line option [1] [3] [2].

Detailed Experimental Protocols

To evaluate the efficacy and safety of these regimens, the cited studies employed rigorous clinical trial

designs.

e Study Populations: The trials enrolled patients with histologically confirmed metastatic colorectal
adenocarcinoma who had progressed on standard therapies, including fluoropyrimidine-based
chemotherapy (like 5-FU), oxaliplatin, and irinotecan [3] [4]. Prior treatment with bevacizumab was
permitted.

¢ Treatment Regimens:

o Raltitrexed + S-1 + Bevacizumab: Patients received intravenous raltitrexed (3-4 mg/m? on
Day 1) and bevacizumab (7.5 mg/kg on Day 1), along with oral S-1 (80-120 mg per day for 14
days) in a 21-day cycle [3] [2].

o Raltitrexed-based chemo + Bevacizumab: Patients received either the SALIRI regimen
(raltitrexed + irinotecan) or the SALOX regimen (raltitrexed + oxaliplatin) in combination with
bevacizumab, also in 21-day cycles [4].

¢ Endpoints and Assessments: The primary endpoint in these studies was often the Objective
Response Rate (ORR) [3] or Progression-Free Survival (PFS) [4]. Tumor response was evaluated
by investigators every 6-9 weeks using RECIST version 1.1 criteria [3] [2]. Safety was monitored
through adverse events graded by NCI Common Terminology Criteria for Adverse Events
(CTCAE) [3] [2].
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Pharmacological Rationale and Workflow

The therapeutic strategy of combining raltitrexed, S-1, and bevacizumab is designed to overcome

chemotherapy resistance through multiple synergistic mechanisms, as illustrated below.

G-FU Resistance in mCRC)
Mechanisms of Combination Therapy

(DPD Enzyme Upregulation] [TS Enzyme UpregulatiorD [S-l (Tegafur + Gimeracil)] [Raltitrexed] Bevacizumab
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Synergistic Antitumor Effect
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This diagram illustrates the multi-targeted approach to overcoming 5-FU resistance in metastatic colorectal

cancer.

e S-1's Role: S-1 contains gimeracil, a potent dihydropyrimidine dehydrogenase (DPD) inhibitor.
By blocking DPD, it reduces the catabolism of 5-FU (which is a metabolite of tegafur, another
component of S-1), thereby increasing its bioavailability and overcoming one key resistance
mechanism [5].

¢ Raltitrexed's Role: Raltitrexed is a direct thymidylate synthase (TS) inhibitor. It targets the same
enzyme as 5-FU but binds to a different site (the folate-binding site) and does not require DPD for
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metabolism. This allows it to bypass common 5-FU resistance pathways [2].

e Bevacizumab's Role: Bevacizumab, an anti-VEGF antibody, continuously inhibits angiogenesis. This
suppresses the tumor's blood supply and is an established strategy in mMCRC management that can
be effectively combined with various chemotherapies [3] [4].

Key Insights for Drug Development

e Favorable Safety Profile: The combination of raltitrexed, S-1, and bevacizumab was generally well-
tolerated. Most adverse events were mild to moderate, and no treatment-related deaths were
reported in these studies, indicating a manageable safety profile for heavily pretreated patients [1] [3].

¢ Emerging Combinations: Research continues to evolve. A new multicenter, phase Il trial registered
in 2024 will evaluate a regimen of Raltitrexed, S-1, and Fruquintinib (RSF), replacing bevacizumab
with a small-molecule VEGFR inhibitor. This highlights ongoing efforts to optimize this therapeutic
backbone [5].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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